N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a cyclohexene ring, a methoxybenzyl group, and a dihydropyrimidinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(cyclohex-1-en-1-yl)ethyl bromide.
Synthesis of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where ethyl acetoacetate, urea, and an aldehyde (such as 3-methoxybenzaldehyde) react in the presence of an acid catalyst like hydrochloric acid to form the dihydropyrimidinone core.
Thioether Formation: The 3-methoxybenzyl group is introduced via a nucleophilic substitution reaction where the dihydropyrimidinone intermediate reacts with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Final Coupling: The final step involves coupling the 2-(cyclohex-1-en-1-yl)ethyl bromide with the dihydropyrimidinone derivative in the presence of a palladium catalyst under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a tetrahydropyrimidine derivative.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Epoxides or diols derived from the cyclohexene ring.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural diversity allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydropyrimidinone core could mimic natural substrates or inhibitors, while the methoxybenzyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxyphenyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((4-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Similar structure but with a methoxybenzyl group at a different position.
Uniqueness
The unique combination of a cyclohexene ring, a methoxybenzyl group, and a dihydropyrimidinone core in N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide sets it apart from similar compounds
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-28-19-9-5-8-17(12-19)15-29-22-24-18(14-21(27)25-22)13-20(26)23-11-10-16-6-3-2-4-7-16/h5-6,8-9,12,14H,2-4,7,10-11,13,15H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRNBKZHDYCBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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